2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 590360-08-0
VCID: VC2017242
InChI: InChI=1S/C13H18N2OS/c1-7-2-5-9-10(6-7)17-12(14)11(9)13(16)15-8-3-4-8/h7-8H,2-6,14H2,1H3,(H,15,16)
SMILES: CC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N
Molecular Formula: C13H18N2OS
Molecular Weight: 250.36 g/mol

2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.: 590360-08-0

Cat. No.: VC2017242

Molecular Formula: C13H18N2OS

Molecular Weight: 250.36 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - 590360-08-0

Specification

CAS No. 590360-08-0
Molecular Formula C13H18N2OS
Molecular Weight 250.36 g/mol
IUPAC Name 2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C13H18N2OS/c1-7-2-5-9-10(6-7)17-12(14)11(9)13(16)15-8-3-4-8/h7-8H,2-6,14H2,1H3,(H,15,16)
Standard InChI Key NVRAAFPOYFVRQW-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N
Canonical SMILES CC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N

Introduction

Chemical Identity and Structure

Molecular Identification

2-Amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide belongs to the benzothiophene class of heterocyclic compounds. It incorporates several key functional groups including an amino group, a cyclopropyl-substituted carboxamide, and a partially saturated benzothiophene core. The compound possesses standard identifying information that distinguishes it within chemical databases and research literature as outlined in Table 1 .

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number590360-08-0
Molecular FormulaC₁₃H₁₈N₂OS
Molecular Weight250.36 g/mol
IUPAC Name2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChIKeyNVRAAFPOYFVRQW-UHFFFAOYSA-N
PubChem Compound ID4469615

Structural Characteristics

The molecule features a partially saturated benzothiophene core structure with a distinctive arrangement of functional groups. The 2-position carries an amino group, while the 3-position features a carboxamide group with a cyclopropyl substituent. Additionally, the 6-position on the partially saturated ring is substituted with a methyl group. This specific arrangement of functional groups contributes to the compound's unique chemical behavior and potential biological activity.

The structural representation can be described through several notation systems commonly used in chemical informatics:

Table 2: Structural Notation Systems

Notation TypeRepresentation
SMILESCC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N
Standard InChIInChI=1S/C13H18N2OS/c1-7-2-5-9-10(6-7)17-12(14)11(9)13(16)15-8-3-4-8/h7-8H,2-6,14H2,1H3,(H,15,16)

Physical and Chemical Properties

Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups. The primary amino group at the 2-position is nucleophilic and can participate in various reactions including acylation, alkylation, and condensation reactions. The carboxamide group can undergo hydrolysis under acidic or basic conditions. Furthermore, the thiophene sulfur atom can participate in oxidation reactions and coordination with metal ions.

Synthesis Methods

Reported Synthetic Yields

Comparative Analysis with Similar Compounds

Structural Analogs

Several structurally related compounds share similarities with 2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, differing primarily in substitution patterns or functional groups. Notable analogs include:

Table 3: Structural Analogs and Key Differences

CompoundCAS NumberMolecular FormulaKey Structural Difference
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide95211-68-0C₁₀H₁₄N₂OSLacks cyclopropyl group on carboxamide
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide4815-28-5C₉H₁₂N₂OSLacks both methyl and cyclopropyl groups
2-((Cyclopropylcarbonyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide329221-38-7C₁₃H₁₆N₂O₂SHas cyclopropylcarbonyl at 2-position instead of amino group

These structural relationships provide context for understanding the chemical behavior and potential applications of 2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide within the broader family of benzothiophene derivatives .

Structure-Property Relationships

Comparative analysis of these related compounds reveals important structure-property relationships. The presence of the cyclopropyl substituent on the carboxamide group of 2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide likely influences:

These structure-property relationships are important considerations in the design and development of compounds for specific research applications .

Future Research Directions

Synthetic Methodology Development

Future research efforts could focus on developing more efficient and scalable synthetic routes to 2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Improvements in synthetic methodology could include:

  • Development of one-pot synthetic approaches

  • Application of green chemistry principles to reduce environmental impact

  • Exploration of catalytic methods to enhance reaction efficiency and selectivity

Such advancements would facilitate broader access to this compound for research purposes and potentially reduce production costs .

Structure-Activity Relationship Studies

Systematic structure-activity relationship (SAR) studies involving 2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its analogs could provide valuable insights into the influence of specific structural features on biological activity. These investigations could guide the design of derivatives with enhanced properties for specific applications.

Biological Activity Screening

Comprehensive screening of 2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide against various biological targets would help establish its potential utility in drug discovery efforts. Given the diverse bioactivities reported for related benzothiophene derivatives, such screening efforts could uncover novel applications for this compound .

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